![molecular formula C16H19NO2S B230159 N-Mesityl-p-toluenesulfonamide](/img/structure/B230159.png)
N-Mesityl-p-toluenesulfonamide
Overview
Description
N-Mesityl-p-toluenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in organic synthesis as a reagent and as a catalyst in various chemical reactions. N-Mesityl-p-toluenesulfonamide is an important compound in the field of medicinal chemistry and pharmaceuticals due to its ability to inhibit enzymes and act as a ligand for metal ions.
Mechanism of Action
The mechanism of action of N-Mesityl-p-toluenesulfonamide involves its ability to inhibit the activity of enzymes and act as a ligand for metal ions. Inhibition of enzymes occurs through the formation of a stable complex between the sulfonamide group of N-Mesityl-p-toluenesulfonamide and the active site of the enzyme. This results in the inhibition of the enzyme's activity. As a ligand for metal ions, N-Mesityl-p-toluenesulfonamide can form stable coordination compounds with metal ions, which can be used in various catalytic reactions.
Biochemical and Physiological Effects:
N-Mesityl-p-toluenesulfonamide has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by N-Mesityl-p-toluenesulfonamide has been shown to have potential therapeutic applications in the treatment of glaucoma, epilepsy, and cancer. Inhibition of metalloproteinases by N-Mesityl-p-toluenesulfonamide has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
N-Mesityl-p-toluenesulfonamide has several advantages as a reagent and catalyst in lab experiments. It is relatively easy to synthesize and is readily available. It is also stable and can be stored for long periods of time. However, one limitation of N-Mesityl-p-toluenesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of N-Mesityl-p-toluenesulfonamide in scientific research. One area of research involves the development of new inhibitors for enzymes such as carbonic anhydrase and metalloproteinases. Another area of research involves the synthesis of new coordination compounds with metal ions for use in various catalytic reactions. Additionally, the potential therapeutic applications of N-Mesityl-p-toluenesulfonamide in the treatment of various diseases continue to be explored.
Scientific Research Applications
N-Mesityl-p-toluenesulfonamide has been extensively used in scientific research as a reagent and catalyst in various chemical reactions. It has also been used as a ligand for metal ions in the synthesis of coordination compounds. In medicinal chemistry, N-Mesityl-p-toluenesulfonamide has been shown to inhibit the activity of various enzymes such as carbonic anhydrase and metalloproteinases.
properties
Molecular Formula |
C16H19NO2S |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-11-5-7-15(8-6-11)20(18,19)17-16-13(3)9-12(2)10-14(16)4/h5-10,17H,1-4H3 |
InChI Key |
ANVUKJDKJYJFNE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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